5-Phenylazepan-2-one
Overview
Description
5-Phenylazepan-2-one is a chemical compound with the molecular formula C12H15NO . It is also known as Phenazepam.
Synthesis Analysis
The synthesis of 5-Phenylazepan-2-one involves several steps. The starting lactams are prepared by a modified procedure . A mixture of cyclic ketone, polyphosphoric acid, and phosphoric acid is warmed to 55 °C followed by the addition of sodium azide for 2 hours . The mixture is then heated until gas stops bubbling (12 hours), and the warm mixture is poured into an ice-cold ammonia solution .Molecular Structure Analysis
The molecular weight of 5-Phenylazepan-2-one is 189.26 g/mol . The InChI code is 1S/C12H15NO/c14-12-7-6-11(8-9-13-12)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14) .Chemical Reactions Analysis
The chemical reactions involving 5-Phenylazepan-2-one are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
5-Phenylazepan-2-one is a powder with a melting point of 193-195 °C . It is stored at room temperature .Scientific Research Applications
Serotonin Receptor Studies
- 5-Phenylazepan-2-one derivatives are studied for their binding affinity at serotonin receptors, particularly 5-HT(2A) and 5-HT(2C). These studies are crucial for understanding the interaction of potential pharmaceuticals with serotonin receptors, which play a significant role in mood regulation and psychiatric disorders (Dowd et al., 2000); (Glennon et al., 1992).
Pharmacological Valorization
- Research into derivatives of 4-phenyl-1,5-benzodiazepin-2-one, a similar compound, focuses on developing molecules with structures akin to surfactants. These studies involve evaluating the acute toxicity and psychotropic effects of these derivatives on the central nervous system, contributing to the development of new therapeutic agents (Ongone et al., 2018).
Antiepileptic Activity
- Novel phthalimide derivatives bearing a resemblance to 5-Phenylazepan-2-one are synthesized and evaluated for antiepileptic activity. Such research is pivotal in discovering new treatments for epilepsy and related neurological disorders (Asadollahi et al., 2019).
Synthesis and Characterization of Copolymers
- A novel copolymer combining 5-Phenylazepan-2-one with pyrrole is synthesized for its enhanced solubility and conductivity properties. This research has potential applications in material science, particularly in developing new conductive materials (Kherroub et al., 2020).
Antioxidant and Analgesic Activities
- Derivatives of 4-phenyl-1,5-benzodiazepin-2-one are explored for their antioxidant and analgesic activities. Understanding the pharmacological properties of these derivatives could lead to the development of new drugs for treating pain and oxidative stress-related conditions (Ongone et al., 2019).
Vapor-Phase Synthesis
- The vapor-phase catalytic synthesis of 1-Phenylazepane, closely related to 5-Phenylazepan-2-one, is studied for its efficiency and selectivity. Such research is significant in the field of chemical engineering and industrial chemistry (Qi, 2011).
Safety And Hazards
The safety information for 5-Phenylazepan-2-one includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
properties
IUPAC Name |
5-phenylazepan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12-7-6-11(8-9-13-12)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STAHPHVAVALBIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCCC1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylazepan-2-one | |
CAS RN |
7500-39-2 | |
Record name | 5-Phenyl-2-azepanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007500392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7500-39-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400453 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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